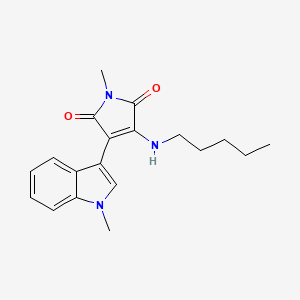

IM-54

Vue d'ensemble

Description

IM-54 est un inhibiteur sélectif de la nécrose induite par le stress oxydatif. Il présente une activité inhibitrice puissante contre la nécrose induite par le peroxyde d'hydrogène et agit comme un agent cardioprotecteur potentiel et un outil biologique pour étudier les mécanismes moléculaires de la mort cellulaire .

Applications De Recherche Scientifique

L'IM-54 a plusieurs applications en recherche scientifique, notamment :

Cardioprotection : Il agit comme un agent cardioprotecteur potentiel en inhibant la nécrose induite par le stress oxydatif

Mécanismes de la mort cellulaire : Il sert d'outil biologique pour étudier les mécanismes moléculaires de la mort cellulaire, en particulier la nécrose

Recherche pharmacologique : L'this compound est utilisé dans des études pharmacologiques pour comprendre ses effets sur le stress oxydatif et la nécrose

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement la nécrose induite par le stress oxydatif. Il cible les voies moléculaires impliquées dans la nécrose, en particulier celles activées par le peroxyde d'hydrogène. Le composé n'inhibe pas l'apoptose induite par divers médicaments anticancéreux ou le ligand Fas .

Mécanisme D'action

Target of Action

It is known that im-54 selectively inhibits necrosis induced by oxidative stress .

Mode of Action

This compound acts by selectively suppressing necrosis induced by oxidative stress . This suggests that this compound specifically interacts with molecular components involved in the oxidative stress-induced necrosis pathway .

Biochemical Pathways

It is known that this compound inhibits necrosis induced by oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the body’s ability to counteract their harmful effects through neutralization by antioxidants. When oxidative stress leads to necrosis, it can result in a variety of diseases, including neurodegenerative diseases like Alzheimer’s and ischemic diseases such as myocardial infarction and cerebral infarction .

Result of Action

This compound shows potent inhibitory activity against necrosis induced by hydrogen peroxide (H2O2), a common inducer of oxidative stress . In HL-60 cells exposed to H2O2, this compound prevented about 50% of cell death . This suggests that this compound can effectively protect cells from oxidative stress-induced necrosis.

Analyse Biochimique

Biochemical Properties

IM-54 interacts with various biomolecules in the cell. It is soluble in ethanol up to 25 mM and in DMSO up to 100 mM . The compound has a molecular weight of 325.40 and a molecular formula of C19H23N3O2 . It is a synthetic compound with a purity of over 98% .

Cellular Effects

This compound has a significant impact on cellular processes. It specifically inhibits necrosis induced by oxidative stress, without affecting apoptosis induced by various anticancer agents or physiological cell death inducers . It has been shown to have cardioprotective effects in an isolated rat heart model .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its selective inhibition of oxidative stress-induced necrosis . It does not inhibit apoptosis induced by various anticancer drugs or Fas ligand, or necroptosis

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored for up to 12 months under desiccating conditions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'IM-54 implique la préparation de dérivés d'indolylmaléimide. La voie de synthèse spécifique et les conditions de réaction sont exclusives et non divulguées publiquement en détail. elle implique généralement la réaction de dérivés d'indole avec le maléimide dans des conditions contrôlées pour obtenir le composé souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle de l'this compound ne sont pas largement documentées dans la littérature publique. Le composé est généralement synthétisé dans des laboratoires spécialisés dans des conditions strictes pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

L'IM-54 subit principalement des réactions liées à son rôle d'inhibiteur de la nécrose induite par le stress oxydatif. Il ne participe pas de manière significative aux réactions d'oxydation, de réduction ou de substitution dans des conditions normales .

Réactifs et conditions courants

Le principal réactif impliqué dans l'activité de l'this compound est le peroxyde d'hydrogène. Le composé présente une activité inhibitrice puissante contre la nécrose induite par le peroxyde d'hydrogène, avec une concentration inhibitrice (CI50) de 0,25 micromolaire dans les cellules HL-60 .

Principaux produits formés

Le principal produit formé par la réaction de l'this compound avec le peroxyde d'hydrogène est l'inhibition de la nécrose. Cette réaction ne produit pas de sous-produits significatifs .

Comparaison Avec Des Composés Similaires

L'IM-54 est unique en son genre en termes d'inhibition sélective de la nécrose induite par le stress oxydatif. Des composés similaires comprennent :

Necrosulfonamide : Un autre inhibiteur de la nécrose, mais avec des cibles moléculaires différentes.

Chlorhydrate de cérdulatinib : Un inhibiteur de kinase avec des applications plus larges.

LY-364947 : Un inhibiteur sélectif du récepteur du facteur de croissance transformant bêta.

L'this compound se démarque par sa spécificité pour la nécrose induite par le stress oxydatif et ses propriétés cardioprotectrices potentielles .

Propriétés

IUPAC Name |

1-methyl-3-(1-methylindol-3-yl)-4-(pentylamino)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-4-5-8-11-20-17-16(18(23)22(3)19(17)24)14-12-21(2)15-10-7-6-9-13(14)15/h6-7,9-10,12,20H,4-5,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLOMINNEBLJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=C(C(=O)N(C1=O)C)C2=CN(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587908 | |

| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861891-50-1 | |

| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 861891-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

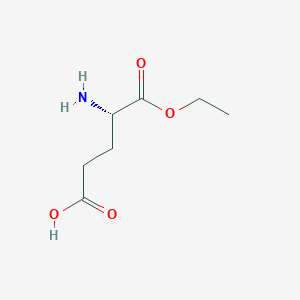

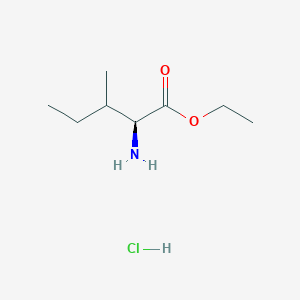

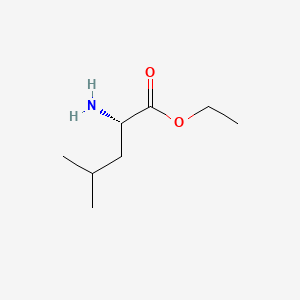

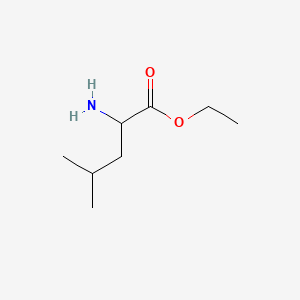

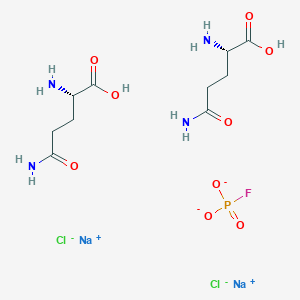

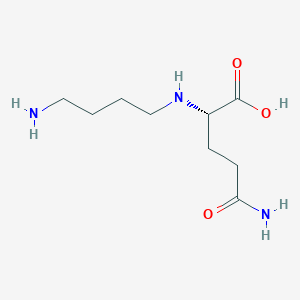

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

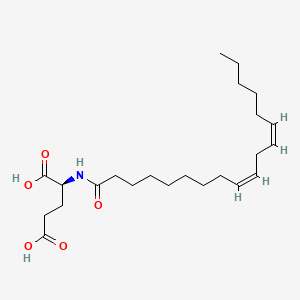

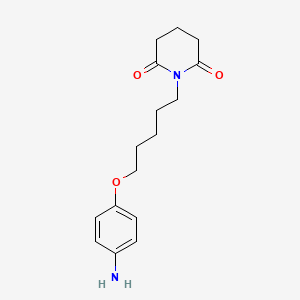

Feasible Synthetic Routes

Q1: What types of cell death can IM-54 inhibit?

A1: this compound has been shown to selectively inhibit necrosis induced by oxidative stress, specifically highlighting hydrogen peroxide as a trigger. [, ] Importantly, studies indicate that this compound does not inhibit apoptosis induced by various stimuli, including anticancer drugs and Fas ligand, nor does it affect necroptosis. []

Q2: What evidence supports the potential therapeutic applications of this compound?

A2: Preclinical studies have shown promising results with this compound and its derivatives. For instance, IM-17, a derivative with improved water solubility and metabolic stability, exhibited cardioprotective effects in both an isolated rat heart model and an in vivo arrhythmia model. [] These findings suggest potential therapeutic applications for IM-derivatives in conditions involving oxidative stress and necrosis, such as ischemia-reperfusion injury.

Q3: How does the structure of this compound relate to its activity?

A3: Researchers have conducted structure-activity relationship (SAR) studies to optimize this compound's potency. A key finding was that regioselective reduction of the C-4 carbonyl group in this compound, leading to the 3-amino-2-indolyllactam derivative IL-1, resulted in enhanced inhibitory activity against oxidative stress-induced necrosis. [] Further modifications explored various substituents on the IL scaffold, identifying IL-12 as a highly potent derivative with an IC50 of 49 nM. [] These studies highlight the importance of specific structural features for this compound's activity and provide a basis for developing more potent analogs.

Q4: Has this compound been tested in models of human diseases?

A4: While direct clinical trials are not yet documented in the provided research, this compound's therapeutic potential has been explored in various disease models. Notably, this compound demonstrated protective effects in a rat model of methamphetamine-induced cardiovascular collapse, a condition linked to bioenergetics failure and oxidative stress in the brain stem. [] Additionally, this compound effectively blocked cell death in HL-60 cells induced by 3,6-Epidioxy-1,10-bisaboladiene (EDBD), a compound that triggers ferroptosis-like cell death through lipid peroxidation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.